1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine 1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Brand Name: Vulcanchem
CAS No.: 2034545-02-1
VCID: VC6427754
InChI: InChI=1S/C19H20ClFN4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h3-5,12H,1-2,6-11H2
SMILES: C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1
Molecular Formula: C19H20ClFN4O2
Molecular Weight: 390.84

1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

CAS No.: 2034545-02-1

Cat. No.: VC6427754

Molecular Formula: C19H20ClFN4O2

Molecular Weight: 390.84

* For research use only. Not for human or veterinary use.

1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine - 2034545-02-1

Specification

CAS No. 2034545-02-1
Molecular Formula C19H20ClFN4O2
Molecular Weight 390.84
IUPAC Name [4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Standard InChI InChI=1S/C19H20ClFN4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h3-5,12H,1-2,6-11H2
Standard InChI Key MHTLXQSUROZDIY-UHFFFAOYSA-N
SMILES C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1

Introduction

1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound belonging to the class of piperazine derivatives. It features a unique structural arrangement that includes a chloro and fluoro substituent on a benzoyl group linked to a piperazine moiety and a pyrazolo[1,5-a]pyridine structure. This combination of structural elements suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves several key steps. These reactions are conducted under controlled conditions using solvents like dimethylformamide or dichloromethane to ensure high yields and purity. Temperature and reaction time are critical parameters that must be optimized for successful synthesis.

StepDescription
1. Preparation of Starting MaterialsSynthesis of benzoyl chloride and pyrazolo[1,5-a]pyridine derivatives
2. Coupling ReactionReaction between benzoyl chloride and piperazine derivative under basic conditions
3. PurificationUse of chromatography or crystallization to achieve high purity

Chemical Reactions

This compound can undergo various chemical reactions typical for piperazine derivatives. These reactions are often facilitated by specific catalysts or bases to improve yields and selectivity. Reaction conditions such as temperature and solvent choice play crucial roles in determining the outcome.

Reaction TypeDescription
Nucleophilic SubstitutionPossible at the piperazine nitrogen
Electrophilic SubstitutionPossible at the aromatic rings
HydrolysisPotential cleavage of the amide bond under acidic or basic conditions

Biological Activity and Applications

While specific biological activity data for 1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine are not detailed in the available sources, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as receptors or enzymes.

Potential ApplicationDescription
Medicinal ChemistryPotential for drug development due to structural complexity
Biological TargetsPossible interaction with receptors or enzymes

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